molecular formula C18H16F3NO B1327301 2'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone CAS No. 898775-12-7

2'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone

Cat. No. B1327301
CAS RN: 898775-12-7
M. Wt: 319.3 g/mol
InChI Key: SZOPIBNZPCJBLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including Friedel–Crafts acylation, nucleophilic substitution reactions, and polycondensation. For instance, the synthesis of aromatic diamine monomers containing pyridine units is described, which involves the transformation of phenyl ethyl ether into various intermediates before obtaining the final monomer . Similarly, the synthesis of polyfluorenes with pyridyl and triazole groups in the side chain is achieved through Suzuki polycondensation . These methods could potentially be adapted for the synthesis of "2'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using techniques such as X-ray diffraction, which provides information on the crystalline structure and geometry of the molecules . Theoretical and experimental investigations, including density functional theory (DFT) calculations and spectroscopic studies (FTIR, UV, NMR), are used to analyze the structural properties of related compounds . These methods could be applied to determine the molecular structure of "2'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone."

Chemical Reactions Analysis

The papers describe various chemical reactions, including acid-catalyzed ring opening , nucleophilic substitution , and cyclization reactions . These reactions lead to the formation of new compounds with different functional groups and structural features. Understanding these reactions can provide insights into the reactivity and potential transformations of "2'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone."

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are extensively studied. For example, the solubility of polyimides in different solvents, their thermal and thermooxidative stability, and their glass-transition temperatures are reported . The optical properties, including absorption and emission spectra, as well as nonlinear optical (NLO) features, are also investigated for certain compounds . These properties are crucial for understanding the behavior of "2'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone" in various environments and applications.

Scientific Research Applications

Enantioselective Electrodes

  • Research by Schwientek, Pleus, and Hamann (1999) explored the use of poly(pyrroles) as asymmetric inductors for the electrochemical reduction of organic molecules like 4-methylbenzophenone, achieving up to 17% optical purity in the corresponding alcohols. This study highlights the potential of using such compounds in enantioselective applications (Schwientek, Pleus, & Hamann, 1999).

Synthesis of New Compounds

  • Gazizov et al. (2015) demonstrated the formation of new substituted dibenzoxanthenes, diarylmethane derivatives, and calix[4]resorcinols via the reaction of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides under certain conditions. This indicates the role of pyrrolidinyl compounds in synthesizing novel chemical entities (Gazizov et al., 2015).

Catalysis and Reaction Studies

  • Studies by Speier, Csihony, Whalen, and Pierpont (1996) and others have investigated the roles of pyrrolidinyl and related compounds in various catalytic and reaction processes. These studies reveal the utility of such compounds in understanding reaction mechanisms and developing new catalytic processes (Speier, Csihony, Whalen, & Pierpont, 1996).

Polymer Science

  • Research on novel polyimides derived from pyridine-containing aromatic dianhydride monomers, as studied by Wang, Li, Ma, Zhang, and Gong (2006), demonstrates the use of pyrrolidinyl compounds in the development of new materials with specific properties like solubility and thermal stability (Wang, Li, Ma, Zhang, & Gong, 2006).

Environmental and Biological Sciences

  • The development of probes for the selective discrimination of thiophenols, as researched by Wang, Han, Jia, Zhou, and Deng (2012), points towards the applicability of pyrrolidinyl compounds in environmental and biological sensing technologies (Wang, Han, Jia, Zhou, & Deng, 2012).

properties

IUPAC Name

[2-(pyrrolidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c19-15-9-13(10-16(20)17(15)21)18(23)14-6-2-1-5-12(14)11-22-7-3-4-8-22/h1-2,5-6,9-10H,3-4,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOPIBNZPCJBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643675
Record name {2-[(Pyrrolidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone

CAS RN

898775-12-7
Record name {2-[(Pyrrolidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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